N~1~,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine
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Overview
Description
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine is a chemical compound known for its versatile applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two pyridin-2-ylmethyl groups attached to a propane-1,3-diamine backbone, with additional methyl groups on the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine typically involves the reaction of pyridine-2-carboxaldehyde with N,N-dimethyl-1,3-propanediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridin-2-ylmethyl derivatives.
Scientific Research Applications
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N1,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-ylmethyl groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1,3-propanediamine
- N,N-Dimethyl-N-(3-aminopropyl)amine
- N,N-Dimethyltrimethylenediamine
Uniqueness
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine is unique due to the presence of pyridin-2-ylmethyl groups, which enhance its binding affinity and specificity towards molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry .
Properties
CAS No. |
132625-05-9 |
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Molecular Formula |
C17H24N4 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
N,N'-dimethyl-N,N'-bis(pyridin-2-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C17H24N4/c1-20(14-16-8-3-5-10-18-16)12-7-13-21(2)15-17-9-4-6-11-19-17/h3-6,8-11H,7,12-15H2,1-2H3 |
InChI Key |
VVJVNWDYYKRROI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN(C)CC1=CC=CC=N1)CC2=CC=CC=N2 |
Origin of Product |
United States |
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